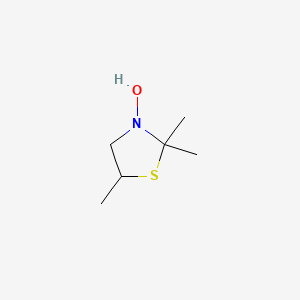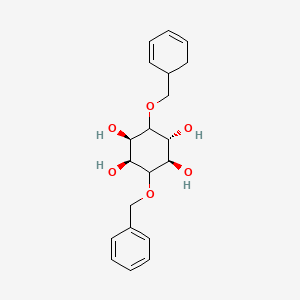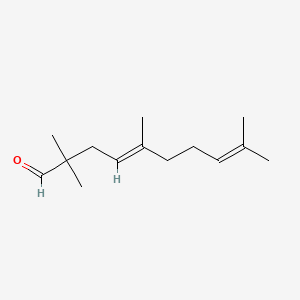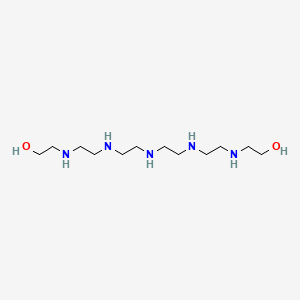![molecular formula C27H46O B13818770 (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. It is a type of sterol, a subgroup of steroids, which are essential components of cell membranes and precursors to significant biological molecules such as hormones. This compound is structurally related to cholesterol and other biologically active sterols.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves multiple steps, typically starting from simpler steroid precursors. The process often includes:
Hydrogenation: This step involves the addition of hydrogen to unsaturated bonds in the steroid nucleus, using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.
Alkylation: Introduction of the 6-methylheptan-2-yl side chain is achieved through alkylation reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: Various oxidation and reduction steps are employed to introduce and modify functional groups, using reagents such as chromium trioxide (CrO3) for oxidation and sodium borohydride (NaBH4) for reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process. Purification is achieved through techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Hydrocarbons.
Substitution: Halides, ethers.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex steroids and sterols. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology
Biologically, it is significant in the study of cell membrane structure and function. It is also used in research on cholesterol metabolism and its role in various diseases.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry
Industrially, it is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The compound exerts its effects primarily through interactions with cell membranes and specific receptors. It can modulate membrane fluidity and permeability, influencing various cellular processes. The hydroxyl group allows it to participate in hydrogen bonding, affecting its binding to proteins and enzymes.
類似化合物との比較
Similar Compounds
Cholesterol: Structurally similar but lacks the 6-methylheptan-2-yl side chain.
Ergosterol: Found in fungi, similar structure but with different side chains and double bonds.
Stigmasterol: Plant sterol with a similar core structure but different side chains.
Uniqueness
The unique side chain and specific stereochemistry of (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol confer distinct biological properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C27H46O |
|---|---|
分子量 |
386.7 g/mol |
IUPAC名 |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,18-20,22-25,28H,6-12,14-17H2,1-5H3/t19-,20?,22+,23-,24+,25+,26+,27-/m1/s1 |
InChIキー |
DXZKLKLWYDXLPZ-ZTPZMMAUSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=C(C4)O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)



![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)

